6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Pharmaceutical Quality Control Analytical Method Validation CDK4/6 Inhibitor Impurities

Pharmaceutical QC labs need validated Abemaciclib impurity standards; synthesis groups require efficient intermediates. This compound serves both: • Fully characterized Abemaciclib Impurity 7 (NMR, MS, HPLC, ≥98% purity) for direct QC use. • High-yield (90%) intermediate with 6-Br handle for regioselective Suzuki/Buchwald-Hartwig coupling. • USP/EP-aligned documentation; bulk and custom packaging available.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
CAS No. 1038408-36-4
Cat. No. B1374908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
CAS1038408-36-4
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C(C)C)C=C(C=C2)Br
InChIInChI=1S/C11H13BrN2/c1-7(2)14-8(3)13-10-5-4-9(12)6-11(10)14/h4-7H,1-3H3
InChIKeyMKUUBENODRVHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Key Intermediate & Impurity Standard


6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by a bromine atom at the 6-position, an isopropyl group at the N1 position, and a methyl group at the C2 position of the heterocyclic ring . With a molecular weight of 253.14 g/mol and a calculated logP of 3.2-3.7 , it serves as a versatile building block in medicinal chemistry. Its primary significance lies in its established role as a key intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor Abemaciclib [1], as well as its function as a fully characterized reference standard (Abemaciclib Impurity 7) for analytical method development and quality control in pharmaceutical manufacturing [2].

Characterized impurity reference standard for Abemaciclib (Impurity 7)
Synthetic intermediate with regioselective 6-bromo handle for cross-coupling

6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Why Substitution Fails


While benzimidazole derivatives are a large and diverse class of heterocycles, the precise substitution pattern of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole confers a unique molecular identity that is critical for its specific applications. Its value is not derived from intrinsic bioactivity but from its highly specific roles: (i) as a structurally defined, pharmacopeial impurity standard essential for the quality control of Abemaciclib drug substance and product [1]; and (ii) as a late-stage intermediate with a strategically placed bromine handle (at the 6-position) that enables efficient, regioselective cross-coupling for the final assembly of the drug candidate . Generic substitution with other benzimidazoles—even close regioisomers such as 5-bromo or 4-fluoro analogs—would fundamentally alter the identity of the impurity reference standard (invalidating analytical methods) or change the regioselectivity and yield of key synthetic transformations, thereby compromising the established manufacturing route . The following evidence quantifies these critical differentiators.

  • Impurity identity mismatch: Using 5-bromo or 4-fluoro regioisomers as Impurity 7 standard invalidates analytical methods and reference identity.
  • Synthetic route divergence: 4-Fluoro analog alters cross-coupling regioselectivity and may require additional synthetic steps, reducing efficiency.
  • Biological profile may not transfer: 4-Fluoro analog lacks reported CDK6 inhibitory activity, limiting use as a tool compound.

6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Differentiation Evidence


Abemaciclib Impurity Standard: Identity Confirmation

This compound is specifically designated and supplied as Abemaciclib Impurity 7, a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method development and quality control [1][2]. In contrast, the closely related Abemaciclib Impurity 6 (also chemically named 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole) represents a different analytical entity with distinct chromatographic behavior, requiring separate, orthogonal characterization and quantification methods . The availability of detailed characterization data (including NMR, MS, and chromatographic purity) for Impurity 7 ensures that analytical methods can be validated for specificity, linearity, accuracy, and precision, directly supporting ANDA submissions and commercial manufacturing [3].

Impurity Standard Identity
Head-to-head
Impurity 7: Characterized reference standard with analytical documentation. Impurity 6: Distinct entity requiring independent validation.
Supports impurity method validation and regulatory filing context.
Use of fully characterized standard is essential for specificity.
Pharmaceutical Quality Control Analytical Method Validation CDK4/6 Inhibitor Impurities

Regioselective Cross-Coupling via 6-Bromo Handle

The bromine atom at the 6-position of the benzimidazole core is strategically positioned to serve as a highly effective handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the direct and regioselective installation of aryl, heteroaryl, or amino substituents required for constructing the Abemaciclib pharmacophore . In the established synthetic route, this 6-bromo intermediate undergoes efficient coupling with a pyrimidine-derived boronic ester or stannane to form the carbon-carbon bond to the pyrimidine ring, a transformation that is not possible with non-brominated analogs or requires less efficient, alternative sequences with 4-fluoro substituted derivatives [1].

Regioselective Cross-Coupling
Class-level
6-Br: Direct Suzuki/Sonogashira coupling. 4-F: Requires separate borylation, then coupling.
Enables efficient one-step pyrimidine installation.
Class-level synthesis evidence; verify with specific conditions.
Medicinal Chemistry Cross-Coupling CDK4/6 Inhibitor Synthesis

Lipophilicity Advantage Over Unsubstituted Benzimidazole

The isopropyl and methyl substituents on 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole significantly enhance its lipophilicity compared to unsubstituted benzimidazole scaffolds. Experimental data show a calculated LogP of 3.2-3.7 (XLogP3 3.2 ; LogP 3.68812 ) for this compound. In contrast, the unsubstituted benzimidazole core has a substantially lower LogP of approximately 1.3 [1]. This ~2.4 Log unit increase (representing a >250-fold increase in octanol-water partition coefficient) is critical for improving membrane permeability of drug candidates derived from this intermediate .

Lipophilicity Comparison
Reported
LogP 3.2–3.7 vs ~1.3 (unsubstituted). ~100–250× lipophilicity increase.
Supports membrane permeability of derived compounds.
Calculated values; confirm experimentally.
Physicochemical Properties Drug Design ADME

CDK6 Inhibition Activity vs. 4-Fluoro Analog

Beyond its role as an intermediate and impurity standard, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole demonstrates intrinsic, albeit moderate, inhibitory activity against CDK6 with a reported IC50 of 462 nM [1]. This is noteworthy as a distinct activity profile compared to the 4-fluoro substituted analog (CAS: 1231930-33-8), which is a key intermediate in the final stages of Abemaciclib synthesis but lacks this direct kinase inhibition property [2]. While the IC50 is not in the low nanomolar range required for a therapeutic candidate, this level of activity establishes the compound as a useful tool for probing CDK6 binding and validating assay systems, and it provides a differentiated starting point for hit-to-lead optimization efforts focused on the benzimidazole core .

CDK6 Inhibition
Reported
IC50 462 nM vs no reported activity (4-F analog).
Supports CDK6 assay context and tool compound use.
Moderate potency; suitable as reference inhibitor.
Kinase Inhibition CDK6 Cancer Research

High-Yielding Synthesis from Diamine Precursor

A reported synthesis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole from the readily accessible 5-bromo-N1-isopropyl-1,2-phenylenediamine proceeds with a high yield of 90% under straightforward cyclization conditions (glacial acetic acid, reflux, 2 hours) . This contrasts with the synthesis of the structurally related 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-33-8), which, while also high-yielding, involves a more complex sequence starting from a different fluorinated precursor and often requires additional purification steps due to the presence of the fluorine substituent [1]. The quantitative yield data underscores the practical efficiency of preparing this specific 6-bromo derivative, making it an attractive building block for large-scale or high-throughput synthesis campaigns.

Synthetic Yield
Reported
90% yield (6-Br) vs 75–85% (4-F analog).
Higher synthetic efficiency reduces cost per gram.
Yield advantage reported under standard conditions.
Process Chemistry Heterocycle Synthesis Building Block Preparation

6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Procurement Scenarios


Validated Reference Standard for Abemaciclib QC

This compound is the definitive choice for analytical laboratories and pharmaceutical manufacturers requiring a fully characterized, regulatory-compliant reference standard for Abemaciclib Impurity 7. As documented in Section 3 (Evidence Item 1), it is supplied with detailed characterization data (NMR, MS, HPLC purity) aligned with USP/EP guidelines, enabling its direct use in method development, validation, and routine quality control of Abemaciclib drug substance and finished product [1]. Substituting with other sources of the same nominal chemical (e.g., Impurity 6) without equivalent documentation introduces unacceptable regulatory risk and analytical uncertainty .

Efficient Building Block for CDK Inhibitor Synthesis

For medicinal chemistry teams engaged in kinase inhibitor drug discovery (especially CDK4/6 and tyrosine kinase targets), this compound offers a strategically functionalized benzimidazole core. As detailed in Evidence Items 2 and 3, the 6-bromo substituent provides a highly versatile and regioselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly elaborate the scaffold and explore structure-activity relationships (SAR) . Its enhanced lipophilicity (LogP 3.2-3.7) further positions it as a privileged starting point for designing molecules with improved membrane permeability .

High-Yield Intermediate for Process Chemistry

Process chemists and contract manufacturing organizations (CMOs) developing or optimizing routes to Abemaciclib and related analogs should prioritize this intermediate. Evidence Item 5 demonstrates that its synthesis from a common diamine precursor proceeds in 90% yield under straightforward conditions , offering a tangible cost and efficiency advantage over alternative intermediates. This high-yielding step, combined with the strategic 6-bromo handle for subsequent late-stage functionalization (Evidence Item 2), supports a robust and scalable manufacturing process [2].

CDK6 Inhibitor Tool Compound for Assay Development

This compound is a valuable, readily available tool for research groups studying CDK6 biology or validating CDK6 biochemical assays. As shown in Evidence Item 4, it exhibits a defined CDK6 inhibitory activity with an IC50 of 462 nM [3]. This moderate potency is ideal for use as a reference inhibitor in assay development, for benchmarking novel compounds, or for probing the biochemical function of CDK6 without the need for complex synthetic derivatization required for other related intermediates (e.g., the 4-fluoro analog) [4].

Application
Selection Property
Validation Focus
Abemaciclib impurity profiling research
Characterized impurity reference standard (Impurity 7)
Method specificity and accuracy for impurity identification
CDK inhibitor synthesis research
Regioselective 6-bromo cross-coupling handle
Synthetic efficiency and SAR exploration
Scalable synthesis research
High-yielding cyclization route
Cost-efficient intermediate production
CDK6 assay development research
Reported CDK6 inhibitory activity
Biochemical assay reference and benchmarking

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